4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound is characterized by a systematic arrangement of heterocyclic and aliphatic components that create a three-dimensional structure of considerable complexity. According to chemical database records, this compound possesses the molecular formula C10H16ClNO3S and exhibits a molecular weight of 265.75 daltons. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural hierarchy, beginning with the piperidine ring as the core scaffold and incorporating the furylmethylsulfonyl substituent at the 4-position.
The piperidine ring system adopts a six-membered saturated heterocyclic configuration containing a single nitrogen atom, which serves as the fundamental structural unit for this molecule. The substitution pattern involves the attachment of a sulfonyl group bearing a 2-furylmethyl moiety at the 4-position of the piperidine ring. The furan component contributes an additional five-membered aromatic heterocycle containing oxygen, creating a bicyclic system when considered in conjunction with the piperidine ring through the connecting sulfonyl bridge.
The presence of the hydrochloride salt form introduces an ionic component to the overall structure, where the piperidine nitrogen becomes protonated and associates with a chloride counterion. This salt formation significantly impacts the compound's physical properties, including its crystalline behavior and solubility characteristics in polar solvents.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C10H16ClNO3S |
| Molecular Weight | 265.75 g/mol |
| Chemical Abstracts Service Number | 1448050-07-4 |
| Molecular Descriptor Library Number | MFCD24842730 |
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of sulfonyl-substituted piperidine derivatives have revealed important insights into the conformational preferences and solid-state arrangements of these compounds. Research on related piperidine systems demonstrates that the chair conformation represents the most thermodynamically stable arrangement for the six-membered ring, with substituents preferentially adopting axial or equatorial orientations based on steric and electronic factors. The conformational analysis of N-acylpiperidines indicates that pseudoallylic strain effects can dictate the axial orientation of substituents at the 2-position with energy differences reaching up to 3.2 kilocalories per mole.
The sulfonyl substituent at the 4-position of the piperidine ring introduces additional conformational complexity due to the tetrahedral geometry around the sulfur center and the potential for rotational freedom around the carbon-sulfur bond. The furylmethyl group attached to the sulfonyl moiety can adopt multiple conformations, with the furan ring capable of rotating around the methylene bridge connecting it to the sulfonyl group.
Computational studies on similar piperidine derivatives suggest that the twist-boat conformation occurs in approximately 12% of crystallographic structures, corresponding to an energy difference of roughly 1.4 kilocalories per mole compared to the chair form. For this compound, the presence of the bulky sulfonyl substituent may influence the equilibrium between chair and twist-boat conformations, particularly in the context of crystal packing forces and intermolecular interactions.
The crystalline environment of the hydrochloride salt involves hydrogen bonding interactions between the protonated nitrogen center and the chloride counterion, as well as potential secondary interactions with neighboring molecules. These intermolecular forces contribute to the overall stability of the crystal lattice and influence the preferred conformational states observed in the solid phase.
Electronic Structure and Molecular Orbital Configuration
The electronic structure of this compound encompasses multiple electronic environments that contribute to its chemical reactivity and physical properties. The piperidine nitrogen serves as the primary electron-donating center, possessing a lone pair of electrons that can participate in various chemical interactions. In the hydrochloride salt form, this nitrogen center becomes protonated, resulting in a quaternary ammonium configuration that significantly alters the electronic distribution throughout the molecule.
The sulfonyl group introduces a highly electronegative sulfur center bonded to two oxygen atoms, creating a region of electron deficiency that influences the overall electronic character of the molecule. The sulfur-oxygen bonds exhibit significant ionic character due to the electronegativity difference between these elements, contributing to the polar nature of the sulfonyl functionality. This electronic arrangement facilitates various chemical transformations and influences the compound's interaction with biological targets.
The furan ring system contributes aromatic character to the molecule through its delocalized pi-electron system. The oxygen atom within the furan ring possesses two lone pairs of electrons, one of which participates in the aromatic pi-system while the other remains available for hydrogen bonding and other intermolecular interactions. The electronic properties of the furan ring can be influenced by the electron-withdrawing nature of the attached sulfonyl group, potentially affecting the aromatic character and reactivity of this heterocyclic component.
Research on related piperidine derivatives indicates that the hybridization state of the piperidine nitrogen can vary depending on the substitution pattern and conformational arrangement. In axial conformations, the nitrogen lone pair can exhibit increased p-character, while equatorial arrangements may favor more sp3-like hybridization. These electronic variations have important implications for the compound's chemical behavior and biological activity.
Comparative Structural Analysis with Piperidine Derivatives
Comparative analysis with related piperidine derivatives reveals both similarities and distinctive features that characterize this compound within this chemical class. The compound 4-(2-Phenylethyl)piperidine hydrochloride, documented with the molecular formula C13H20ClN, represents a structurally related derivative that lacks the sulfonyl functionality but maintains the basic piperidine core with an aromatic substituent. This comparison highlights the unique electronic and steric contributions of the sulfonyl group in the target compound.
The presence of furan-containing piperidine derivatives in the chemical literature provides additional context for understanding the structural characteristics of this compound. The compound 4-(Furan-2-yl)piperidine, with molecular formula C9H13NO, demonstrates direct attachment of the furan ring to the piperidine scaffold without the intervening sulfonyl bridge. This structural comparison illustrates how the sulfonyl linker in the target compound creates additional conformational flexibility and modifies the electronic communication between the furan and piperidine components.
Sulfonyl-substituted piperidine derivatives exhibit characteristic features that distinguish them from other piperidine classes. The compound 4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride, with molecular formula C13H20ClNO3S, shares the sulfonylmethyl substitution pattern but incorporates a methoxyphenyl group instead of the furan moiety. This structural variation demonstrates how different aromatic substituents can be accommodated within the sulfonylmethyl framework while maintaining the overall architectural integrity.
| Compound | Molecular Formula | Substitution Pattern | Structural Features |
|---|---|---|---|
| 4-[(2-Furylmethyl)sulfonyl]piperidine HCl | C10H16ClNO3S | 4-Sulfonylmethyl | Furan aromatic system |
| 4-(2-Phenylethyl)piperidine HCl | C13H20ClN | 4-Ethyl | Direct phenyl attachment |
| 4-(Furan-2-yl)piperidine | C9H13NO | 4-Direct | No sulfonyl bridge |
| 4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine HCl | C13H20ClNO3S | 4-Sulfonylmethyl | Methoxyphenyl system |
The conformational preferences observed in N-acylpiperidines provide valuable insights into the behavior of sulfonyl-substituted derivatives. Research indicates that the axial orientation of substituents at the 2-position is strongly favored in N-acylpiperidines due to pseudoallylic strain effects, with energy differences reaching 3.2 kilocalories per mole. While this compound features substitution at the 4-position rather than the 2-position, similar electronic and steric effects may influence its conformational behavior.
The synthetic accessibility of furyl-stabilized compounds has been demonstrated through various methodologies, including the use of furyl-stabilized sulfur ylides in concise synthetic approaches. These synthetic strategies highlight the versatility of furan-containing building blocks in constructing complex heterocyclic architectures, supporting the development of compounds like this compound through established synthetic pathways.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S.ClH/c12-15(13,8-9-2-1-7-14-9)10-3-5-11-6-4-10;/h1-2,7,10-11H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYFLOUOHUJFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)CC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-furylmethyl sulfone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures efficient production and quality control .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Medicinal Chemistry
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, including proteases, kinases, and phosphatases. This suggests its potential therapeutic applications in diseases where these enzymes play critical roles.
- Antibacterial Properties : Preliminary studies indicate that derivatives of this compound exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This positions it as a candidate for further development in antibacterial drug discovery.
- Anticancer Activity : Research indicates potential antitumor properties, particularly against colon cancer cell lines (e.g., DLD-1 and HT29). The compound's mechanism may involve modulation of pathways critical for cell proliferation .
The biological activities of 4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride include:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria, suggesting potential use in treating infections.
- Anti-inflammatory Effects : Its derivatives have been linked to anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
Industrial Applications
- Pharmaceutical Development : The compound serves as an intermediate in the synthesis of more complex pharmaceuticals. Its unique properties make it valuable for developing new therapeutic agents.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound exhibits strong inhibitory activity against urease with significant IC50 values. This suggests potential applications in treating conditions where urease activity is detrimental.
Structure-Activity Relationship (SAR)
Research into the SAR of piperidine derivatives has highlighted the importance of the sulfonyl group in enhancing biological activity. Modifications to the piperidine structure can significantly impact potency and selectivity for biological targets .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibition for therapeutic uses | Inhibits proteases, kinases, phosphatases |
| Antibacterial Research | Development of antibacterial agents | Active against S. aureus and E. coli |
| Anticancer Research | Potential antitumor properties | Effective against colon cancer cell lines |
| Industrial Chemistry | Intermediate in pharmaceutical synthesis | Valuable for drug development |
Mechanism of Action
The mechanism of action of 4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
*Estimated based on structural analogues.
Substituent Effects:
- Electron-Withdrawing Groups (e.g., Cl) : The 4-chlorophenyl substituent (CAS 101768-64-3) increases lipophilicity and may enhance membrane permeability but could raise toxicity concerns .
- Electron-Donating Groups (e.g., CH₃) : The 4-methylphenyl group (CAS 676527-73-4) balances solubility and lipophilicity, favoring pharmaceutical intermediate synthesis .
Toxicity and Environmental Impact
- Acute Toxicity: Analogues like 4-(diphenylmethoxy)piperidine HCl (CAS 65214-86-0) are classified as harmful upon acute exposure, with delayed effects noted . Specific data for the target compound is unavailable.
- Environmental Hazards : Piperidine derivatives often lack comprehensive ecological studies, as seen with 4-(diphenylmethoxy)piperidine HCl .
Regulatory Status
- 4-Chlorophenyl Derivative: Listed in CAS Common Chemistry but lacks detailed regulatory annotations .
- 4-Methylphenyl Derivative : Included in the IECSC (China) but requires compliance with regional chemical inventories .
- Target Compound: Regulatory status unknown; likely subject to new chemical substance regulations in regions like the EU and China .
Biological Activity
4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data from case studies and comparative analyses.
Chemical Structure and Properties
The compound belongs to the piperidine class, characterized by a six-membered ring containing nitrogen. The presence of the furylmethyl sulfonyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : Studies have shown that compounds with similar piperidine structures demonstrate antibacterial effects against various strains, including Salmonella typhi and Staphylococcus aureus .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
- Potential Antitumor Properties : Preliminary studies suggest that derivatives of this compound may exhibit antitumor activity, although specific data on this compound is limited .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The sulfonyl group facilitates binding to active sites on enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways relevant to disease processes.
Case Studies and Research Findings
- Antibacterial Screening : A series of piperidine derivatives were synthesized and tested for antibacterial activity. Compounds with structural similarities to this compound showed moderate to strong inhibition against Bacillus subtilis and Escherichia coli, indicating potential for further development as antibacterial agents .
- Enzyme Inhibition Studies : In vitro studies demonstrated that several synthesized piperidine derivatives exhibited strong inhibitory activity against urease, with IC50 values indicating effective enzyme modulation. This suggests a potential therapeutic application in conditions where urease activity is detrimental .
- Structure-Activity Relationship (SAR) : Research into the SAR of piperidine derivatives has highlighted the importance of the sulfonyl group in enhancing biological activity. Modifications to the piperidine structure can significantly impact potency and selectivity for biological targets .
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antibacterial | TBD | Moderate activity against Gram-positive bacteria |
| Piperidinothiosemicarbazones | Antituberculosis | 2-4 | Comparable efficacy to existing treatments |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Enzyme inhibition | 0.63 | Strong AChE inhibitor |
Q & A
Q. What are the recommended synthetic pathways for 4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between piperidine and 2-furylmethylsulfonyl chloride under alkaline conditions (e.g., using triethylamine as a base). Key parameters include:
- Temperature : 0–5°C to minimize side reactions (e.g., sulfone oxidation) .
- Solvent : Dichloromethane or THF for improved solubility of intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Optimization involves adjusting molar ratios (e.g., 1:1.2 piperidine:sulfonyl chloride) and monitoring reaction progress via TLC or HPLC .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR : Confirm the presence of the furyl proton signals (~6.3–7.4 ppm) and piperidine backbone (δ 1.5–3.5 ppm) .
- HPLC-MS : Verify purity (>95%) and molecular weight (calculated: ~291.79 g/mol; observed: [M+H]+ = 292.8) .
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the sulfonyl group .
- Light Sensitivity : Protect from UV exposure to avoid furan ring degradation .
- pH Stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent piperidine ring protonation or sulfonate cleavage .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for sulfonyl-group reactions (e.g., nucleophilic substitution or oxidation) .
- Molecular Dynamics Simulations : Predict solubility parameters in solvents like DMSO or ethanol .
- Reaction Pathway Screening : Combine computational results with high-throughput experimental validation to identify optimal conditions .
Q. How should researchers address contradictory data in biological activity studies of this compound?
- Methodological Answer :
- Control Experiments : Verify assay conditions (e.g., pH, temperature) and compound stability during incubation .
- Dose-Response Analysis : Perform EC50/IC50 curves to rule out non-linear effects .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with bioactivity .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Process Optimization : Use flow chemistry for continuous sulfonation reactions, reducing exothermic risks .
- Crystallization Engineering : Screen antisolvents (e.g., MTBE) to enhance crystal purity and yield .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Critical Considerations for Researchers
- Safety : Follow OSHA HCS guidelines for handling corrosive sulfonyl chlorides and hydrochloride salts (e.g., PPE: gloves, goggles) .
- Eco-Toxicity : Dispose of waste via certified facilities to mitigate environmental risks (non-marine pollutant) .
- Data Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) to minimize variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
